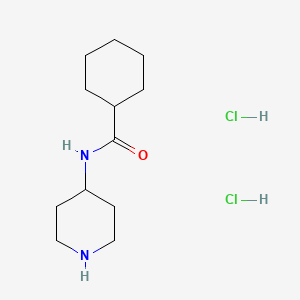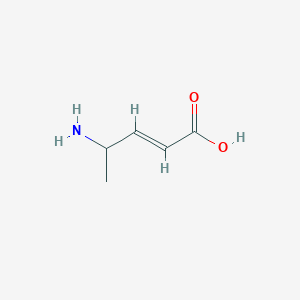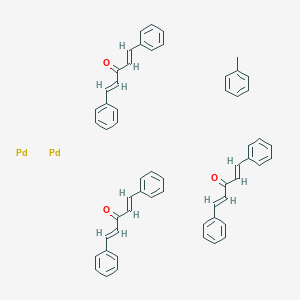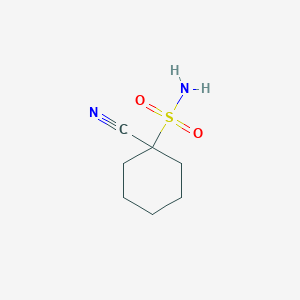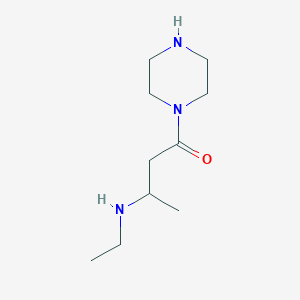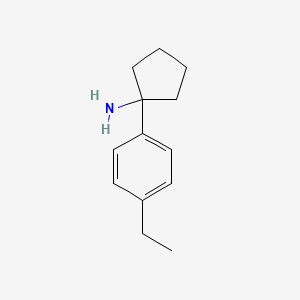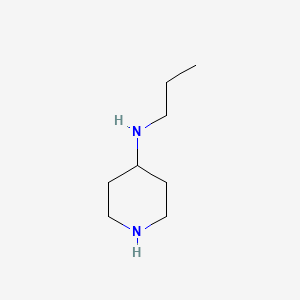
methyl3-(4-aminocyclohexyl)prop-2-ynoatehydrochloride,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C10H16ClNO2. This compound is known for its unique structure, which includes a cyclohexyl ring with an amino group and a prop-2-ynoate ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-cyclohexanedione and propargyl bromide.
Wittig Reaction: The first step involves a Wittig reaction to form the cyclohexyl ring with a propargyl group.
Condensation Reaction: The intermediate product undergoes a condensation reaction with methyl propiolate.
Catalytic Hydrogenation: The final step involves catalytic hydrogenation to introduce the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Optimized Catalysts: Employing optimized catalysts for the hydrogenation step to ensure complete conversion.
Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of cyclohexyl derivatives on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through:
Binding to Active Sites: The amino group can form hydrogen bonds with active sites of enzymes.
Altering Conformation: The cyclohexyl ring can induce conformational changes in target proteins.
Pathway Modulation: The compound can affect signaling pathways by interacting with key regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propionate: A nitrification inhibitor with a similar ester group but different aromatic ring.
Methyl 3-(4-aminophenyl)propionate: Similar structure but with an aromatic ring instead of a cyclohexyl ring.
Uniqueness
Methyl 3-(4-aminocyclohexyl)prop-2-ynoate hydrochloride is unique due to its cyclohexyl ring, which imparts different chemical and biological properties compared to aromatic analogs. This uniqueness makes it valuable for specific research applications where cyclohexyl derivatives are preferred.
Propriétés
Formule moléculaire |
C10H16ClNO2 |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
methyl 3-(4-aminocyclohexyl)prop-2-ynoate;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h8-9H,2-3,5-6,11H2,1H3;1H |
Clé InChI |
KSCQFFVKXFUYIC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CC1CCC(CC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


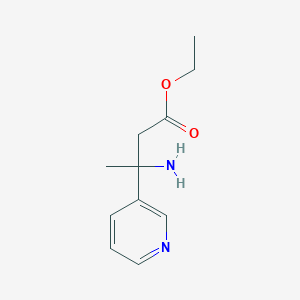
amine hydrochloride](/img/structure/B13518500.png)
![5-Bromo-6-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B13518501.png)
